molecular formula C14H18N4O2S B11081743 Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-

Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-

Cat. No.: B11081743
M. Wt: 306.39 g/mol
InChI Key: KZEJFZZNZNQLFM-UHFFFAOYSA-N
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Description

Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)- involves multiple steps. One common synthetic route includes the reaction of a triazole derivative with a suitable acetamide precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of certain enzymes or modulate receptor functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)- include other triazole derivatives like fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

N,N-dimethyl-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H18N4O2S/c1-17(2)13(19)10-21-14-16-15-12(18(14)3)9-20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

KZEJFZZNZNQLFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C)C)COC2=CC=CC=C2

Origin of Product

United States

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